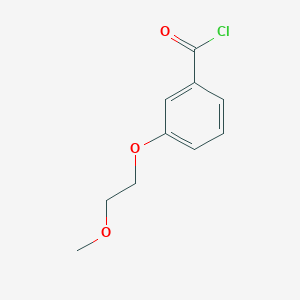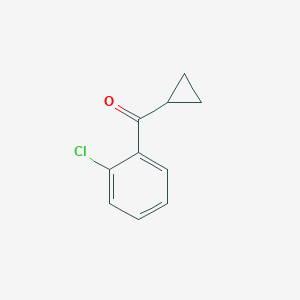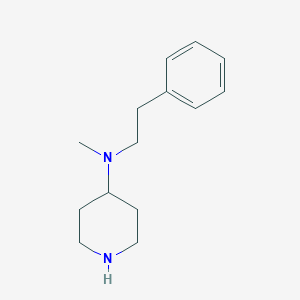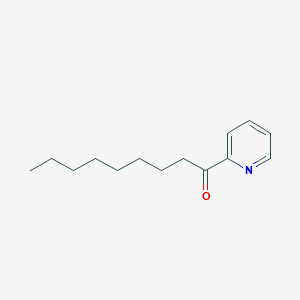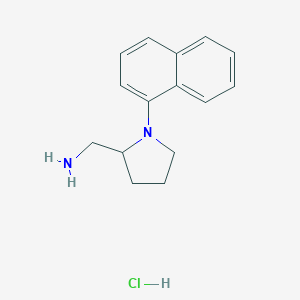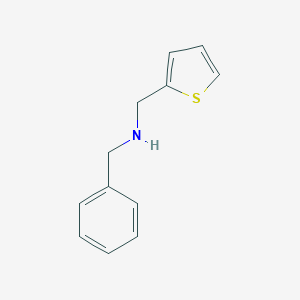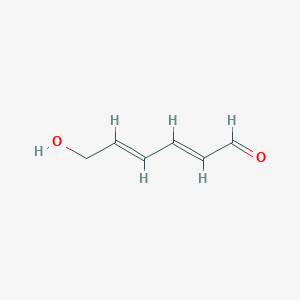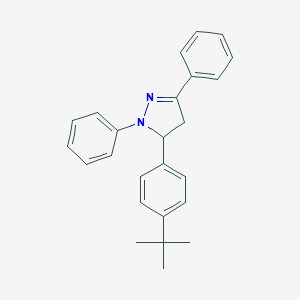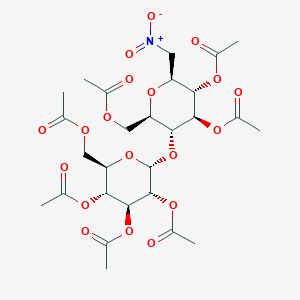
Maltosylnitromethane heptaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltosylnitromethane heptaacetate (MNHA) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNHA is a derivative of nitromethane, which is a colorless, oily liquid with a strong odor. MNHA is a white crystalline powder that is soluble in organic solvents like acetone and chloroform but insoluble in water.
Aplicaciones Científicas De Investigación
Maltosylnitromethane heptaacetate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Maltosylnitromethane heptaacetate has been shown to have anti-inflammatory and anti-cancer properties. Maltosylnitromethane heptaacetate has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, Maltosylnitromethane heptaacetate has been studied as a potential plant growth regulator and insecticide. In materials science, Maltosylnitromethane heptaacetate has been studied as a potential precursor for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of Maltosylnitromethane heptaacetate is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS). RNS are known to play a role in various cellular processes, including cell signaling, gene expression, and immune response. Maltosylnitromethane heptaacetate may also interact with proteins and enzymes, leading to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
Maltosylnitromethane heptaacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Maltosylnitromethane heptaacetate can inhibit the growth of cancer cells and reduce inflammation. Maltosylnitromethane heptaacetate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have shown that Maltosylnitromethane heptaacetate can reduce tumor growth and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maltosylnitromethane heptaacetate has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a drug delivery system. However, Maltosylnitromethane heptaacetate is also a highly reactive compound that requires careful handling and storage. Maltosylnitromethane heptaacetate is also relatively expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for research on Maltosylnitromethane heptaacetate. One area of interest is the development of Maltosylnitromethane heptaacetate-based drug delivery systems for the treatment of neurological diseases. Another area of interest is the use of Maltosylnitromethane heptaacetate as a plant growth regulator and insecticide in agriculture. Further research is also needed to fully understand the mechanism of action of Maltosylnitromethane heptaacetate and its potential applications in materials science.
Métodos De Síntesis
Maltosylnitromethane heptaacetate can be synthesized by reacting maltose with nitromethane in the presence of acetic anhydride. The reaction results in the formation of Maltosylnitromethane heptaacetate heptaacetate. The synthesis of Maltosylnitromethane heptaacetate is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity.
Propiedades
Número CAS |
154274-86-9 |
|---|---|
Nombre del producto |
Maltosylnitromethane heptaacetate |
Fórmula molecular |
C27H37NO19 |
Peso molecular |
679.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-6-(nitromethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H37NO19/c1-11(29)38-9-19-23(24(42-15(5)33)21(40-13(3)31)18(45-19)8-28(36)37)47-27-26(44-17(7)35)25(43-16(6)34)22(41-14(4)32)20(46-27)10-39-12(2)30/h18-27H,8-10H2,1-7H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,27+/m0/s1 |
Clave InChI |
PGFUYCIEEUFFDC-RERAHPKXSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
maltosylnitromethane heptaacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




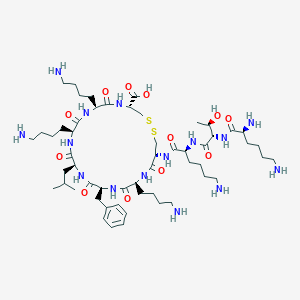
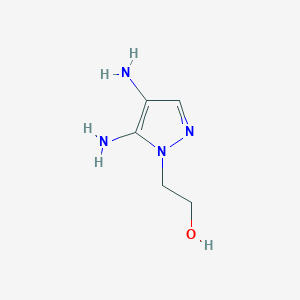
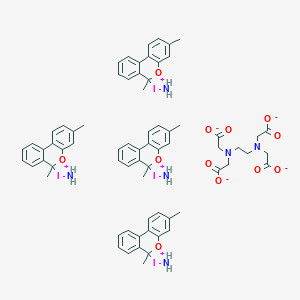
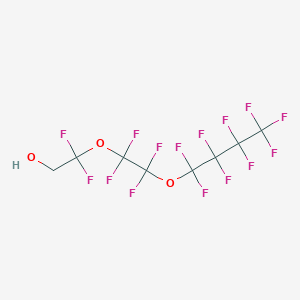
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
